5-methyl-2-[2-(4-methylbenzenesulfonamido)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
The compound 5-methyl-2-[2-(4-methylbenzenesulfonamido)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide features a tetrahydrobenzo[b]thiophene core substituted with a 4-methylbenzenesulfonamido-benzamido group and a methylcarboxamide moiety. This structural framework is characteristic of derivatives explored for pharmacological applications, particularly in anticancer and antimicrobial contexts . The sulfonamido group enhances binding affinity to biological targets, analogous to sulfonamide-based therapeutics, while the tetrahydrobenzo[b]thiophene scaffold contributes to conformational rigidity and metabolic stability .
Properties
IUPAC Name |
5-methyl-2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S2/c1-14-7-10-16(11-8-14)33(30,31)27-19-6-4-3-5-17(19)23(29)26-24-21(22(25)28)18-13-15(2)9-12-20(18)32-24/h3-8,10-11,15,27H,9,12-13H2,1-2H3,(H2,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGQDHHHPAMQBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-[2-(4-methylbenzenesulfonamido)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, including the formation of the benzothiophene core and the subsequent attachment of the sulfonamide and benzamido groups. Common synthetic routes may involve:
Formation of Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Attachment of Sulfonamide Group: This step often involves the reaction of the benzothiophene core with 4-methylbenzenesulfonyl chloride in the presence of a base.
Attachment of Benzamido Group: This can be done by reacting the intermediate product with benzoyl chloride or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-[2-(4-methylbenzenesulfonamido)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide and benzamido groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
5-methyl-2-[2-(4-methylbenzenesulfonamido)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methyl-2-[2-(4-methylbenzenesulfonamido)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonamide and benzamido groups may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The benzothiophene core may also play a role in the compound’s overall activity by stabilizing the molecule and facilitating its interaction with targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Azomethine Derivatives of 2-Amino-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide
Key Substituents: Azomethine (Schiff base) group at the 2-position. Biological Activity: Predicted anticancer (e.g., kinase inhibition) and antimycobacterial activities via PASS Online software. Experimental validation confirms moderate activity against Mycobacterium tuberculosis . However, reduced solubility compared to the sulfonamido derivative may limit bioavailability .
2-(6-Cyano-5-Imino-3-Thiono-1-Phenyl-1,2,3-Triazin-2-yl)-4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives (13a, 13b)
Key Substituents: Triazinone-thione and substituted phenyl groups. Synthesis: Derived from 4,5,6,7-tetrahydrobenzo[b]thiophene precursors via cyclocondensation with phenylisothiocyanate . Structural Impact: The triazinone-thione moiety introduces hydrogen-bonding capabilities and planar geometry, favoring intercalation with DNA or inhibition of topoisomerases. However, steric bulk may reduce membrane permeability compared to the target compound .
Thiazolidinone-Dichlorophenyl Derivative (CAS 301305-11-3)
Key Substituents: Thiazolidinone ring with a 2,4-dichlorophenyl substituent. Structural Impact: The thiazolidinone core is associated with antidiabetic (PPAR-γ agonism) and antimicrobial activities. The dichlorophenyl group enhances lipophilicity, improving blood-brain barrier penetration but increasing hepatotoxicity risks .
2-(4-Methoxybenzamido)-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylic Acid (CAS 749219-12-3)
Key Substituents : 4-Methoxybenzamido and carboxylic acid groups.
Structural Impact : The carboxylic acid improves aqueous solubility and ionization at physiological pH, facilitating renal excretion. However, reduced cell membrane permeability compared to carboxamide derivatives may limit intracellular target engagement .
N-Butyl-N-Methylsulfamoyl Derivative (CAS 892982-52-4)
Key Substituents : Butyl-methylsulfamoyl and methylcarboxamide groups.
Structural Impact : The sulfamoyl group’s bulkiness enhances selectivity for hydrophobic binding pockets (e.g., ATP sites in kinases). Increased molecular weight (477.6 g/mol) may reduce oral bioavailability compared to the target compound .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
The compound 5-methyl-2-[2-(4-methylbenzenesulfonamido)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS Number: 330190-30-2) is a synthetic derivative of benzothiophene, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.51 g/mol. The structure features a benzothiophene core substituted with various functional groups that contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzothiophene exhibit significant antimicrobial properties. In particular, compounds similar to This compound have been evaluated for their efficacy against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated potent inhibitory effects against both Gram-positive and Gram-negative bacteria. For example, related compounds showed MIC values as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 |
| 3g | Escherichia coli | 0.21 |
| 3g | Candida albicans | 0.83 |
Cytotoxicity Studies
Cytotoxicity assessments were conducted using human cell lines such as HaCat (keratinocytes) and BALB/c 3T3 (fibroblasts). The results indicated that while the compound exhibited some cytotoxic effects, it was generally well-tolerated at lower concentrations.
- IC50 Values : The IC50 values for the tested compounds varied, with some derivatives showing lower toxicity profiles compared to others.
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| HaCat | 3f | >100 |
| BALB/c 3T3 | 3g | >50 |
The mechanism by which This compound exerts its antimicrobial effects is believed to involve interactions with essential bacterial enzymes such as DNA gyrase. Molecular docking studies have shown that the compound can bind effectively to the active sites of these enzymes through multiple interactions including hydrogen bonds and hydrophobic stacking .
Case Studies
In a recent study evaluating various benzothiophene derivatives for their biological activities:
- Study Design : A series of synthesized compounds were screened against clinical strains of bacteria and fungi.
- Findings : The most active derivatives were identified based on their MIC values and cytotoxicity profiles. Notably, compound 3g exhibited the highest activity against both Pseudomonas aeruginosa and Candida albicans, suggesting its potential as a lead compound for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
